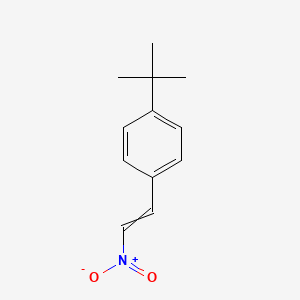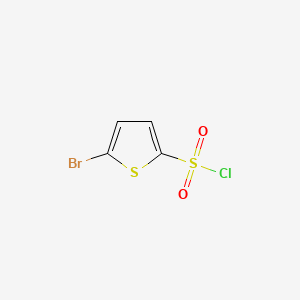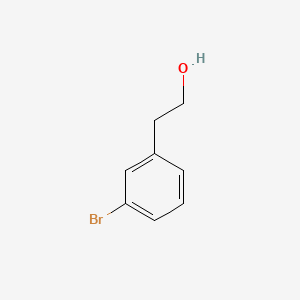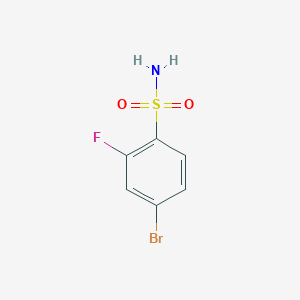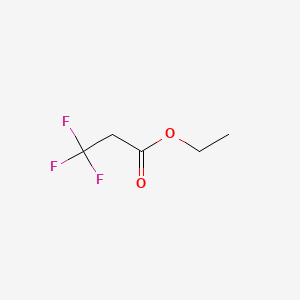
Ethyl 3,3,3-trifluoropropanoate
Vue d'ensemble
Description
Ethyl 3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C5H7F3O2 . It has an average mass of 156.103 Da and a monoisotopic mass of 156.039810 Da .
Synthesis Analysis
Ethyl 3,3,3-trifluoropropanoate can be synthesized through the formal [4+1] cyclization of hydrazides . This method is efficient and practical, featuring operational simplicity, easy scalability, and good substrate tolerability . Another synthesis method involves the use of commercially available 2-bromo-3,3,3-trifluoropropene as a starting material .Molecular Structure Analysis
The molecular structure of Ethyl 3,3,3-trifluoropropanoate consists of 5 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Ethyl 3,3,3-trifluoropropanoate can participate in the formal [4+1] cyclization of hydrazides to synthesize a series of 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
Ethyl 3,3,3-trifluoropropanoate has a density of 1.2±0.1 g/cm3, a boiling point of 100.1±35.0 °C at 760 mmHg, and a flash point of 8.5±18.2 °C . It also has a molar refractivity of 27.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 130.9±3.0 cm3 .Applications De Recherche Scientifique
Synthesis of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles and 1,2,4-Triazoles
Scientific Field
Organic Chemistry
Summary of Application
Ethyl 3,3,3-trifluoropropanoate is used in the synthesis of a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. This is accomplished through a formal [4+1] cyclization of hydrazides and ethyl 3,3,3-trifluoropropanoate .
Methods of Application
The method involves a one-step synthesis process that features operational simplicity, easy scalability, and good substrate tolerability .
Results or Outcomes
The method has been found to be efficient and practical, and it can be generalized to access 1,3,4-thiadiazoles and 1,2,4-triazoles .
Summary of Application
Ethyl 3,3,3-trifluoropropanoate is used as a building block in synthesis for the introduction of trifluoromethyl groups into organic molecules .
Methods of Application
Various syntheses of ethyl 3,3,3-trifluoropropanoate have been reported .
Results or Outcomes
The outcomes of these syntheses are not specified in the source .
Synthesis of N-Heteroaryl (Trifluoromethyl)hydroxyalkanoic Acid Esters
Summary of Application
Ethyl 3,3,3-trifluoropropanoate is used in the preparation of N-heteroaryl (trifluoromethyl)hydroxyalkanoic acid esters .
Methods of Application
The specific methods of application are not detailed in the source .
Safety And Hazards
Ethyl 3,3,3-trifluoropropanoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
ethyl 3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDMKDPUFQNVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382039 | |
| Record name | ethyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3,3-trifluoropropanoate | |
CAS RN |
352-23-8 | |
| Record name | ethyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3,3-Trifluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



